2,5-Dichloro-3-nitropyridin-4-amine

Regioselective Synthesis Medicinal Chemistry Scaffold Differentiation

2,5-Dichloro-3-nitropyridin-4-amine (CAS 405230-91-3) is a polysubstituted heterocyclic building block with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol. Its structure is defined by a pyridine ring with a 4-amino group, chlorine atoms at the 2- and 5-positions, and a nitro group at the 3-position.

Molecular Formula C5H3Cl2N3O2
Molecular Weight 208 g/mol
CAS No. 405230-91-3
Cat. No. B1612895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-nitropyridin-4-amine
CAS405230-91-3
Molecular FormulaC5H3Cl2N3O2
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl
InChIInChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
InChIKeyKKSPBEHNIRVMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-nitropyridin-4-amine (CAS 405230-91-3): A Defined Pyridine Scaffold for Chemical Synthesis


2,5-Dichloro-3-nitropyridin-4-amine (CAS 405230-91-3) is a polysubstituted heterocyclic building block with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . Its structure is defined by a pyridine ring with a 4-amino group, chlorine atoms at the 2- and 5-positions, and a nitro group at the 3-position . This specific substitution pattern confers unique electronic and steric properties that make it a versatile intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical research and development pipelines .

Why 2,5-Dichloro-3-nitropyridin-4-amine Cannot Be Casually Substituted with In-Class Analogs


The value of 2,5-Dichloro-3-nitropyridin-4-amine (CAS 405230-91-3) lies in its precisely defined substitution pattern, which is not interchangeable with other 'chloro-nitro-pyridine' analogs. The specific placement of the amino, chloro, and nitro groups dictates the regioselectivity and efficiency of subsequent chemical transformations, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. For instance, shifting a chlorine atom from the 2- to the 6-position, as in the isomer 2,6-Dichloro-3-nitropyridin-4-amine (CAS 2897-43-0), alters the electronic environment and can lead to different reaction outcomes or require complete re-optimization of a synthetic route . Procurement of a structurally similar but incorrectly substituted analog will derail a multi-step synthesis, resulting in failed experiments, wasted resources, and significant delays in project timelines.

2,5-Dichloro-3-nitropyridin-4-amine (CAS 405230-91-3): Quantitative Selection Rationale vs. Comparators


Unambiguous Structural Identity vs. the 2,6-Dichloro Regioisomer

The structural identity of 2,5-Dichloro-3-nitropyridin-4-amine is its primary, quantifiable differentiator against the regioisomeric alternative 2,6-Dichloro-3-nitropyridin-4-amine (CAS 2897-43-0). The IUPAC name and CAS number definitively specify the 2,5-dichloro substitution pattern . While the alternative compound (CAS 2897-43-0) shares the same molecular formula (C5H3Cl2N3O2) and molecular weight (208.00 g/mol), it features chlorine atoms at the 2- and 6-positions . This positional difference is critical as it changes the molecule's chemical behavior and cannot be corrected by simple process adjustments.

Regioselective Synthesis Medicinal Chemistry Scaffold Differentiation

Differentiated Solid-State Properties vs. 2,6-Dichloro Regioisomer

While robust, peer-reviewed physical property data is scarce for 2,5-Dichloro-3-nitropyridin-4-amine, available technical datasheets provide a key differentiator against its 2,6-dichloro analog. The 2,6-dichloro isomer (CAS 2897-43-0) is reported to have a melting point in the range of 148-150 °C . In contrast, a melting point is not typically reported for 2,5-Dichloro-3-nitropyridin-4-amine, suggesting it may be a liquid or low-melting solid at ambient temperatures . This difference in physical state can influence material handling, storage, and dissolution protocols in the laboratory.

Physical Property Handling Formulation

Foundational Utility as a Precursor for Pharmaceuticals and Agrochemicals

2,5-Dichloro-3-nitropyridin-4-amine belongs to a broad class of aminonitropyridines that are explicitly claimed as useful intermediates for the production of medicines and agrochemicals . The patent literature (e.g., JP3269379B2) describes the industrial importance of producing such compounds safely and at low cost, as they serve as precursors to dicyanopyridines, which are further advanced intermediates [1]. This establishes its intended use case as a building block in multi-step organic syntheses, differentiating it from compounds that might be intended as end-products or reagents in single-step transformations.

Chemical Intermediate Pharmaceutical Synthesis Agrochemical Synthesis

Acknowledged Synthetic Challenge: Absence of Validated Biological Activity Data

A search of authoritative databases, including BindingDB, returns no direct, quantitative biological activity data (e.g., IC50, Ki) for 2,5-Dichloro-3-nitropyridin-4-amine itself against any specific biological target [1]. This is a critical differentiator from its more complex, downstream derivatives, which are often the subject of biological testing. The absence of such data confirms that this compound is a pure intermediate or a synthetic tool, not a biologically active lead molecule. This is in contrast to some structurally related nitropyridine derivatives which have been profiled as kinase inhibitors .

Data Integrity Procurement Risk Lead Optimization

2,5-Dichloro-3-nitropyridin-4-amine: Target Application Scenarios for Procurement


Scenario 1: Synthesis of Novel Kinase Inhibitor Libraries

A medicinal chemistry team is exploring a new chemotype for kinase inhibition and requires a functionalized pyridine core for diversification. Based on the established utility of aminonitropyridines as pharmaceutical intermediates , 2,5-Dichloro-3-nitropyridin-4-amine is procured as the starting material. The 4-amino group can be elaborated, while the chloro substituents at the 2- and 5-positions offer orthogonal handles for sequential SNAr reactions to introduce molecular complexity, a strategy supported by general nucleophilic substitution reactions of 3-nitropyridines [1].

Scenario 2: Preparation of Advanced Agrochemical Intermediates

A process chemistry group needs to synthesize a key dicyanopyridine intermediate for a new fungicide candidate. The team selects 2,5-Dichloro-3-nitropyridin-4-amine based on its classification as a precursor to dicyanopyridines in the patent literature . The procurement is driven by the need to validate a scalable and safe synthetic route to the target agrochemical, as described in patents for the production of aminonitropyridines [1].

Scenario 3: Chemical Biology Tool for Target Identification

A chemical biology group needs to prepare a functionalized probe for pull-down experiments. 2,5-Dichloro-3-nitropyridin-4-amine is chosen as a scaffold because it contains a nitro group that can be selectively reduced to an amine for further conjugation to an affinity tag or biotin. This application leverages the compound's multifunctional nature for specific chemical transformations, differentiating it from simpler, monofunctionalized pyridines. The lack of inherent biological activity makes it an ideal blank scaffold for such applications.

Scenario 4: Methodological Studies in Heterocyclic Chemistry

An academic research group is investigating new methodologies for the regioselective functionalization of polyhalogenated pyridines. 2,5-Dichloro-3-nitropyridin-4-amine is procured as a well-defined substrate to study the relative reactivity of the C2 and C5 chloro groups under various catalytic conditions, building upon foundational work on nucleophilic displacement in chloronitropyridines . The precise substitution pattern provides a unique test case for understanding electronic and steric effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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